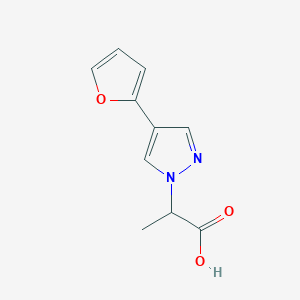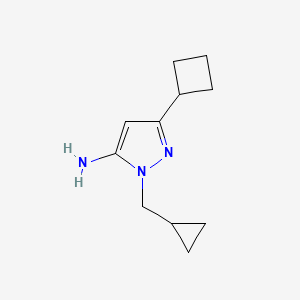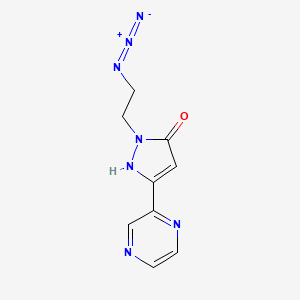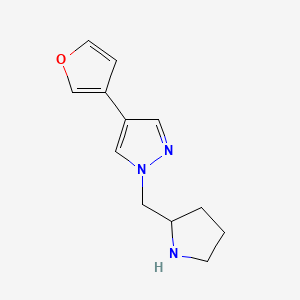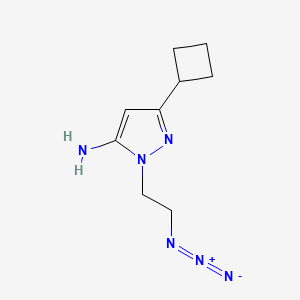
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine” were not found, azides are often synthesized through reactions involving sodium azide . For example, a mixture of 1-(2-chloroethyl)pyrrolidine and sodium azide was used to synthesize 1-(2-azidoethyl)pyrrolidine .Molecular Structure Analysis
The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. This structure imparts unique reactivity to azides, making them useful in a variety of chemical reactions .Chemical Reactions Analysis
Azides can participate in a variety of chemical reactions. They can act as catalysts for the formation of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. They can also inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs.Applications De Recherche Scientifique
Carcinogenicity and Human Exposure Studies
Research has demonstrated that certain heterocyclic amines, including compounds structurally similar to 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine, are present in cooked foods and have been identified as potential carcinogens. Studies involving human subjects have identified these compounds in urine samples, suggesting continuous exposure through diet. For instance, Ushiyama et al. (1991) found that heterocyclic amines were detected in the urine samples of healthy volunteers consuming a regular diet, indicating continual human exposure to these potential carcinogens through food Ushiyama et al., 1991. Similarly, Wakabayashi et al. (1993) reported the presence of these compounds in the urine of individuals consuming normal diets, suggesting a continuous exposure through dietary sources Wakabayashi et al., 1993.
DNA Adduct Formation and Mutagenesis
Amines structurally related to 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine have been implicated in the formation of DNA adducts, potentially leading to mutations and cancer development. For example, Turteltaub et al. (1999) discussed the dosimetry of protein and DNA adduct formation by heterocyclic amines at low doses in humans and rodents, indicating that human exposure to these compounds via dietary sources leads to the formation of adducts in human tissues Turteltaub et al., 1999.
Metabolism and Biological Effects
Several studies have focused on understanding the metabolism of heterocyclic amines and their biological effects in humans and animals. For instance, Boobis et al. (1994) determined the contribution of cytochrome P450 (CYP1A2) to the metabolism of dietary heterocyclic amines in vivo in humans, highlighting the significance of enzymatic pathways in the metabolism and potential toxicity of these compounds Boobis et al., 1994. Additionally, Vanhaecke et al. (2008) studied the metabolic involvement of intestinal bacteria in the metabolism of heterocyclic amines, shedding light on the complex interaction between dietary compounds, metabolism, and individual microbiome composition Vanhaecke et al., 2008.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-azidoethyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c12-11-8-10(9-4-2-1-3-5-9)15-17(11)7-6-14-16-13/h1-5,8H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGRBFXNYXJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



